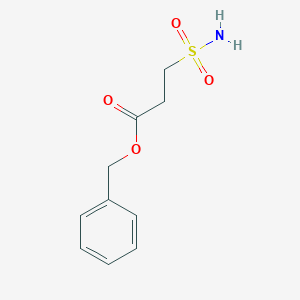

Benzyl 3-sulfamoylpropanoate

CAS No.: 1394738-31-8

Cat. No.: VC2582906

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394738-31-8 |

|---|---|

| Molecular Formula | C10H13NO4S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | benzyl 3-sulfamoylpropanoate |

| Standard InChI | InChI=1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) |

| Standard InChI Key | AJSGWPZFURVXCO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N |

Introduction

Chemical Identity and Structure

Benzyl 3-sulfamoylpropanoate belongs to the class of sulfamoyl compounds, which are characterized by the presence of a -SO₂NH₂ functional group. The compound's structural composition includes a benzyl group connected to a propanoate chain bearing a sulfamoyl substituent at the 3-position.

Basic Chemical Information

| Parameter | Information |

|---|---|

| CAS Number | 1394738-31-8 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | Benzyl 3-sulfamoylpropanoate |

| MDL Number | MFCD22392071 |

| InChI Key | VUZHNCVQSGGBKO-UHFFFAOYSA-N |

Structural Features

The molecular structure of Benzyl 3-sulfamoylpropanoate comprises several distinct functional groups:

-

Benzyl Group: A phenyl ring attached to a methylene (-CH₂-) linker

-

Ester Linkage: A carboxylic ester group connecting the benzyl and propanoate segments

-

Propanoate Chain: A three-carbon aliphatic chain

-

Sulfamoyl Group: A -SO₂NH₂ group attached at the 3-position of the propanoate chain

This arrangement of functional groups contributes to the compound's chemical properties and reactivity profile, making it valuable in synthetic applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of Benzyl 3-sulfamoylpropanoate is essential for its handling, storage, and application in research settings.

Physical Properties

Chemical Properties

The chemical reactivity of Benzyl 3-sulfamoylpropanoate is determined by its functional groups:

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions

-

Sulfamoyl Group: Can participate in nucleophilic substitution reactions

-

Benzyl Group: Can undergo hydrogenolysis for protective group removal

These properties make the compound suitable for various synthetic transformations in chemical research.

Applications and Research Significance

Benzyl 3-sulfamoylpropanoate serves primarily as a versatile building block in organic synthesis and medicinal chemistry research.

Pharmaceutical Research

The compound is described as a "versatile small molecule scaffold" , suggesting its utility in:

-

Drug discovery programs as a structural component for bioactive compounds

-

Structure-activity relationship (SAR) studies

-

Fragment-based drug design approaches

Synthetic Chemistry

The compound's functional groups allow for various synthetic transformations, making it valuable as:

-

An intermediate in multistep organic synthesis

-

A protected form of sulfamoylpropanoic acid

-

A precursor for more complex sulfamoyl-containing compounds

Importantly, commercial suppliers explicitly note that products containing this compound "are intended for lab use only" , emphasizing its research-oriented applications rather than therapeutic use.

Related Compounds

Several structurally related compounds share features with Benzyl 3-sulfamoylpropanoate, providing context for understanding its place within a broader chemical family.

Analogous Compounds

These structural analogs help establish structure-property relationships and may offer insights into the chemical behavior of Benzyl 3-sulfamoylpropanoate.

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302-H312-H315-H319-H332-H335 |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362-P403+P233-P405-P501 |

This pricing information indicates that Benzyl 3-sulfamoylpropanoate is a specialty research chemical with corresponding cost implications for research budgets.

Analytical Methods

Characterization of Benzyl 3-sulfamoylpropanoate typically employs standard analytical techniques used for organic compounds.

Spectroscopic Analysis

Though specific spectral data for this compound is limited in the search results, standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

These methods are essential for confirming the identity and purity of the compound for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume